1-(5-Benzoyl-2-methylfuran-3-YL)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
61667-75-2 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(5-benzoyl-2-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C14H12O3/c1-9(15)12-8-13(17-10(12)2)14(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
PZLLQRADWGBBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 1 5 Benzoyl 2 Methylfuran 3 Yl Ethanone
Identification of Key Structural Features and Potential Cleavage Points
1-(5-Benzoyl-2-methylfuran-3-YL)ethanone presents a furan (B31954) core substituted at the 2, 3, and 5 positions. The key structural features are:
A central furan ring, which is an electron-rich aromatic heterocycle.
A methyl group at the C2 position.
An acetyl group (a ketone) at the C3 position.
A benzoyl group (another ketone) at the C5 position.
The presence of the furan ring and its specific substitution pattern dictates the potential retrosynthetic strategies. The carbon-carbon bonds connecting the substituents to the furan ring and the bonds within the furan ring itself are the primary candidates for disconnection.
Potential Cleavage Points:
C-C bonds of the furan ring: Disconnecting the furan ring itself often leads back to acyclic precursors. A common strategy for furan synthesis is the cyclization of a 1,4-dicarbonyl compound, known as the Paal-Knorr furan synthesis. pharmaguideline.com
Bonds to substituents: The C-C bonds between the furan ring and the acetyl and benzoyl groups are also logical points for disconnection. These disconnections would lead to a simpler furan core and acylating agents.
| Feature | Description | Potential Disconnection Strategy |
| Furan Core | A five-membered aromatic heterocycle containing an oxygen atom. | Paal-Knorr synthesis, Fiest-Benary synthesis, or other cyclization reactions. pharmaguideline.comorganic-chemistry.org |
| C3-Acetyl Group | An acyl group at the 3-position of the furan ring. | Friedel-Crafts acylation or introduction via a precursor functional group. |
| C5-Benzoyl Group | An acyl group at the 5-position of the furan ring. | Friedel-Crafts acylation or incorporation from a starting material. |
| C2-Methyl Group | An alkyl group at the 2-position of the furan ring. | Incorporated from a starting material in a cyclization reaction. |
Proposed Retrosynthetic Pathways for the Construction of the Furan Core and its Substituents
Based on established methods for furan synthesis, several retrosynthetic pathways can be proposed for this compound. pharmaguideline.comorganic-chemistry.orgnumberanalytics.com
Pathway 1: Paal-Knorr Furan Synthesis Approach
The most direct retrosynthesis involves the Paal-Knorr furan synthesis, which forms the furan ring from a 1,4-dicarbonyl compound. pharmaguideline.com
Disconnection: The furan ring is disconnected to reveal a 1,4-dicarbonyl precursor. For this compound, this disconnection leads to a 1,3,6-tricarbonyl compound.
Retrosynthetic Step:
(Image depicting the retrosynthetic disconnection of the target molecule to a 1,3,6-tricarbonyl precursor)
Synthetic Direction: The synthesis would involve the cyclization of the 1,3,6-tricarbonyl precursor under acidic conditions to form the furan ring. The precursor itself could be synthesized through various methods, such as the condensation of appropriate enolates.
Pathway 2: Fiest-Benary Furan Synthesis Approach
The Fiest-Benary synthesis provides an alternative route, involving the reaction of an α-halo ketone with a β-dicarbonyl compound. pharmaguideline.com
Disconnection: The molecule can be disconnected into an α-haloketone and a β-keto ester or a 1,3-diketone. A plausible disconnection would involve breaking the C2-C3 and O-C5 bonds of the furan ring.
Retrosynthetic Step:
(Image depicting the retrosynthetic disconnection of the target molecule to an α-haloketone and a β-dicarbonyl compound)
Synthetic Direction: The synthesis would proceed by reacting an appropriate α-haloketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. pharmaguideline.com
Pathway 3: Stepwise Functionalization of a Simpler Furan
This approach involves starting with a simpler, pre-formed furan and introducing the substituents in a stepwise manner.
Disconnection: The acyl groups are disconnected via Friedel-Crafts acylation reactions. The order of introduction would be crucial to manage the directing effects of the existing substituents.
Retrosynthetic Step:
Disconnect the C5-benzoyl group to give 3-acetyl-2-methylfuran.
Disconnect the C3-acetyl group to give 2-methylfuran (B129897).
Synthetic Direction:
Start with commercially available 2-methylfuran.
Perform a Friedel-Crafts acylation to introduce the acetyl group. Due to the activating nature of the methyl group, acylation is expected to occur at the C5 position. To achieve C3 acylation, a blocking group strategy or specific reaction conditions might be necessary.
A subsequent Friedel-Crafts benzoylation would then be performed. The regioselectivity of this step would be influenced by the existing methyl and acetyl groups.
Various synthetic methods for substituted furans have been developed, including palladium-catalyzed cyclizations of acetylenic ketones and cascade reactions. nih.govacs.org These modern methods could also be considered for more efficient and regioselective constructions of the target molecule.
Advanced Spectroscopic and Analytical Characterization of Furanone Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 1-(5-Benzoyl-2-methylfuran-3-YL)ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for full structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons in this compound.
Expected ¹H NMR Spectral Features:
Aromatic Protons: The protons on the benzoyl group would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The splitting patterns would depend on their substitution pattern and coupling with adjacent protons.
Furan (B31954) Ring Proton: The single proton on the furan ring would likely appear as a singlet in the region of δ 6.0-7.5 ppm.
Methyl Protons: The protons of the two methyl groups (one attached to the furan ring and one in the ethanone (B97240) moiety) would appear as sharp singlets in the upfield region, likely between δ 2.0 and 3.0 ppm.
A hypothetical data table for the expected ¹H NMR signals is presented below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| ~7.8-8.0 | m | 2H | Protons ortho to the carbonyl on the benzoyl ring |
| ~7.4-7.6 | m | 3H | Protons meta and para to the carbonyl on the benzoyl ring |
| ~6.5-7.0 | s | 1H | Furan ring proton (H-4) |
| ~2.5 | s | 3H | Acetyl methyl protons (-COCH₃) |
| ~2.4 | s | 3H | Furan methyl protons (-CH₃) |
Note: This table is a hypothetical representation and actual chemical shifts and multiplicities may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Features:
Carbonyl Carbons: Two distinct signals for the ketone and benzoyl carbonyl carbons would be expected in the downfield region, typically between δ 180 and 200 ppm.
Aromatic and Furan Carbons: The carbon atoms of the furan and benzene (B151609) rings would resonate in the region of δ 110-170 ppm.
Methyl Carbons: The two methyl carbons would appear as sharp signals in the upfield region, generally between δ 15 and 30 ppm.
A hypothetical data table for the expected ¹³C NMR signals is presented below.
| Chemical Shift (δ, ppm) | Assignment (Hypothetical) |
| ~195 | Benzoyl carbonyl carbon (C=O) |
| ~192 | Acetyl carbonyl carbon (C=O) |
| ~150-160 | Furan carbons (C-2, C-5) |
| ~120-140 | Benzoyl and furan carbons |
| ~25 | Acetyl methyl carbon (-COCH₃) |
| ~15 | Furan methyl carbon (-CH₃) |
Note: This table is a hypothetical representation and actual chemical shifts may vary.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would confirm the coupling between protons on the benzoyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for connecting the benzoyl group to the furan ring and the ethanone group to the furan ring. For example, correlations would be expected between the furan ring proton and the carbons of the benzoyl and acetyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This can provide valuable information about the three-dimensional structure and preferred conformation of the molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl groups.
Expected IR Spectral Features:
| Wavenumber (cm⁻¹) | Intensity | Assignment (Hypothetical) |
| ~1680-1700 | Strong | C=O stretching (acetyl ketone) |
| ~1650-1670 | Strong | C=O stretching (benzoyl ketone, conjugated) |
| ~1580-1600 | Medium-Strong | C=C stretching (aromatic and furan rings) |
| ~1450-1500 | Medium | C-H bending (methyl groups) |
| ~1000-1300 | Medium-Strong | C-O stretching (furan ring) |
Note: This table is a hypothetical representation and actual vibrational frequencies may vary.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic and other symmetric vibrations often give rise to strong Raman signals.
Expected Raman Spectral Features:
The Raman spectrum would also show characteristic bands for the carbonyl groups and the aromatic/furan ring systems. The symmetric stretching of the C-C bonds in the rings would likely produce a strong Raman signal. Due to the lack of specific experimental data, a detailed hypothetical data table for Raman spectroscopy is not provided.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring the m/z ratio to a very high degree of accuracy. For this compound, the molecular formula is C₁₄H₁₂O₃.
The theoretical exact mass can be calculated as follows:
14 Carbon atoms × 12.000000 amu = 168.000000 amu
12 Hydrogen atoms × 1.007825 amu = 12.093900 amu
3 Oxygen atoms × 15.994915 amu = 47.984745 amu
Total Exact Mass = 228.078645 amu
An experimentally obtained HRMS value that closely matches this theoretical mass would confirm the molecular formula of the compound.
Table 1: Theoretical Isotopic Distribution for C₁₄H₁₂O₃
| Mass (amu) | Relative Abundance (%) |
|---|---|
| 228.0786 | 100.00 |
| 229.0820 | 15.28 |
This table presents the predicted isotopic pattern for the molecular ion of this compound, which can be compared with the experimental HRMS data for verification.
Based on the principles of mass spectrometry, the fragmentation of this compound under electron ionization would likely proceed through several key pathways, primarily involving cleavages at the carbonyl groups and the bonds connecting the substituent groups to the furan ring. Ketones typically undergo α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group.
A plausible fragmentation pattern would involve:
Loss of a methyl group (-CH₃): Cleavage of the acetyl group could result in a fragment ion with an m/z of 213.
Loss of an acetyl group (-COCH₃): This would lead to a significant peak at m/z 185.
Loss of a phenyl group (-C₆H₅): Cleavage of the benzoyl group could produce a fragment at m/z 151.
Loss of a benzoyl group (-COC₆H₅): This would result in a fragment at m/z 123.
Formation of the benzoyl cation (C₆H₅CO⁺): A prominent peak at m/z 105 is expected, corresponding to the benzoyl cation, which is a common fragment for benzoyl-containing compounds.
Formation of the phenyl cation (C₆H₅⁺): Further fragmentation of the benzoyl cation could lead to a peak at m/z 77.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
|---|---|
| 228 | [M]⁺ (Molecular Ion) |
| 213 | [M - CH₃]⁺ |
| 185 | [M - COCH₃]⁺ |
| 151 | [M - C₆H₅]⁺ |
| 123 | [M - COC₆H₅]⁺ |
| 105 | [C₆H₅CO]⁺ |
This interactive table outlines the expected major fragment ions in the mass spectrum of the target compound.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are valuable techniques.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds like many furan derivatives. nih.govnih.gov For this compound, a typical GC-MS analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
Table 3: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | HP-5MS (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Detector | Electron Ionization (EI), 70 eV |
| Scan Range | 40-400 amu |
This table provides a potential set of parameters for a GC-MS method to analyze the target compound.
High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. researchgate.net It is particularly useful for less volatile or thermally labile compounds. For the analysis of ketones and aromatic compounds, reversed-phase HPLC is a common approach. researchgate.net
In a reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of this compound would be based on its hydrophobicity. A UV detector would be suitable for detection due to the presence of chromophoric groups (the benzoyl and acetyl moieties) in the molecule.
Table 4: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table outlines a representative set of conditions for an HPLC method to assess the purity of the target compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the mass fractions of elements within a sample. For a pure sample of this compound (C₁₄H₁₂O₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. This experimental data is then compared to the theoretical values to confirm the compound's purity and empirical formula. intertek.com The molar mass of C₁₄H₁₂O₃ is approximately 228.24 g/mol . webqc.org
Table 5: Theoretical vs. Expected Experimental Elemental Analysis of C₁₄H₁₂O₃
| Element | Theoretical % | Expected Experimental % (for a pure sample) |
|---|---|---|
| Carbon (C) | 73.67 | 73.67 ± 0.4 |
| Hydrogen (H) | 5.30 | 5.30 ± 0.2 |
This table shows the theoretical elemental composition of this compound and the expected range for experimental results, which typically have a small margin of error.
Computational and Theoretical Investigations of Furanone Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which govern a molecule's geometry, stability, and reaction pathways.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods for this purpose. researchgate.net
Hartree-Fock (HF) Theory: This method approximates the complex interactions between electrons by considering each electron in an average field created by all other electrons. While foundational, HF theory does not fully account for electron correlation (the way electrons avoid each other), which can affect the accuracy of the results. researchgate.net
Density Functional Theory (DFT): DFT is a more modern and widely used approach that calculates the total energy of a molecule based on its electron density. researchgate.net Functionals within DFT, such as B3LYP and PBE, are designed to include effects of electron correlation, often leading to results that are in better agreement with experimental data compared to HF. researchgate.net
Table 1: Example of Optimized Geometric Parameters Calculated by DFT and HF (Note: The following table is illustrative. Specific values for 1-(5-Benzoyl-2-methylfuran-3-YL)ethanone are not available in the cited literature.)
| Parameter | Bond/Atoms | DFT (e.g., B3LYP) Value | HF Value |
| Bond Length (Å) | C=O (Benzoyl) | Calculated Value | Calculated Value |
| C=O (Acetyl) | Calculated Value | Calculated Value | |
| C-O (Furan) | Calculated Value | Calculated Value | |
| Bond Angle (°) | C-CO-C (Acetyl) | Calculated Value | Calculated Value |
| C-CO-C (Benzoyl) | Calculated Value | Calculated Value | |
| Dihedral Angle (°) | Furan-Benzoyl | Calculated Value | Calculated Value |
Analysis of Frontier Molecular Orbitals (FMOs): HOMO, LUMO, and HOMO-LUMO Gaps
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com
HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher energy HOMO indicates a better electron donor (nucleophile). youtube.com
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that does not have electrons. The energy of the LUMO relates to the molecule's ability to accept electrons; a lower energy LUMO suggests a better electron acceptor (electrophile). youtube.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. numberanalytics.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. numberanalytics.com
For this compound, an FMO analysis would reveal the distribution of these key orbitals across the molecule. researchgate.net The HOMO is likely to be distributed across the electron-rich furan (B31954) ring system, while the LUMO would be expected to be localized on the electron-withdrawing benzoyl and acetyl carbonyl groups. This distribution helps predict how the molecule would interact in chemical reactions. numberanalytics.com
The Molecular Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color spectrum to indicate charge regions.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.
Blue/Green Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are favorable for nucleophilic attack.
In this compound, an ESP map would likely show strong negative potential (red) around the oxygen atoms of the two carbonyl groups and the furan ring's oxygen, identifying them as primary sites for interaction with electrophiles (e.g., protons in acidic conditions). researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon atoms, marking them as potential centers for nucleophilic attack. researchgate.net
The Fukui function, derived from DFT, provides a more quantitative measure of reactivity at specific atomic sites within a molecule. wikipedia.org It describes how the electron density at a particular point changes when the total number of electrons in the system changes. scm.com This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attacks. faccts.de
f⁺(r): Predicts the site for a nucleophilic attack (where an electron is added).
f⁻(r): Predicts the site for an electrophilic attack (where an electron is removed).
f⁰(r): Predicts the site for a radical attack.
For this compound, a Fukui analysis would provide condensed-to-atom values that pinpoint which specific atoms are most reactive. nih.gov It would likely confirm and quantify the qualitative predictions from ESP maps, identifying the carbonyl carbons as highly susceptible to nucleophilic attack (f⁺) and the furan ring atoms as potential sites for electrophilic attack (f⁻). mdpi.com
Quantum chemical calculations can predict various thermochemical properties of a molecule in the gas phase. These properties are crucial for understanding the stability and energy changes during chemical reactions. Key calculated properties include:
Zero-point vibrational energy (ZPVE): The energy of the molecule at 0 K due to vibrational motion.
Enthalpy of formation (ΔH_f): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs free energy of formation (ΔG_f): The free energy change associated with the formation of the compound, which indicates spontaneity.
Heat Capacity (C_v): A measure of the heat required to raise the temperature of the substance.
Calculating these properties for this compound would provide fundamental data on its thermodynamic stability.
The Quantum Theory of Atoms in Molecules (QTAIM or AIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the chemical bonds between them. wikipedia.orguni-rostock.de AIM provides a rigorous definition of a chemical bond by identifying a bond path—a line of maximum electron density linking two atomic nuclei. researchgate.net
At a specific point along this path, called the bond critical point (BCP), the properties of the electron density (ρ) and its Laplacian (∇²ρ) reveal the nature of the interaction:
Covalent Bonds: Characterized by high electron density (ρ) and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density.
Ionic Bonds/Weak Interactions: Characterized by low electron density and a positive Laplacian (∇²ρ > 0), indicating a depletion of electron density.
Molecular Dynamics Simulations for Conformational Space Exploration
There are currently no published studies that have utilized molecular dynamics (MD) simulations to explore the conformational space of this compound. Such a study would be valuable for understanding the flexibility of the molecule, particularly the rotational freedom around the bonds connecting the furan ring to the acetyl and benzoyl groups. This analysis would help identify the most stable, low-energy conformations of the molecule in different environments, which is crucial for understanding its potential interactions with biological targets or its behavior in solution.
Applications of Furan Building Blocks in Complex Organic Synthesis
Utilization as Key Intermediates in the Construction of Other Heterocyclic and Carbocyclic Systems
Furan (B31954) derivatives are renowned for their ability to be transformed into a variety of other cyclic structures. The specific arrangement of functional groups in 1-(5-Benzoyl-2-methylfuran-3-YL)ethanone makes it a prime candidate for several well-established synthetic transformations.
One of the most powerful reactions of furans is the Diels-Alder cycloaddition, where the furan acts as a diene. rsc.orgacs.org The reactivity of the furan ring in this [4+2] cycloaddition is influenced by the nature of its substituents. rsc.org Electron-donating groups tend to increase reactivity, while electron-withdrawing groups, such as the acetyl and benzoyl groups in the target molecule, generally decrease it. rsc.org Despite this, the reaction can often be facilitated under thermal or microwave conditions, or with the use of catalysts. mdpi.org The resulting 7-oxabicyclo[2.2.1]heptene adducts are valuable intermediates that can be further elaborated into substituted arenes and other carbocyclic systems through cleavage of the oxygen bridge. acs.org For this compound, a Diels-Alder reaction with a suitable dienophile could lead to highly functionalized cyclohexene (B86901) or benzene (B151609) derivatives, incorporating the benzoyl and acetyl moieties into the new carbocyclic framework.
Another significant transformation of furans is the Paal-Knorr synthesis, which is traditionally used to form furans from 1,4-dicarbonyl compounds. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgyoutube.com However, the furan ring itself can be a precursor to 1,4-dicarbonyl compounds through hydrolysis, which can then be used to synthesize other five-membered heterocycles like pyrroles and thiophenes. wikipedia.orgorganic-chemistry.org The presence of the two ketone functionalities in this compound suggests that upon ring opening, it could generate a polycarbonyl species, a versatile precursor for various heterocyclic systems. For instance, reaction with a primary amine or ammonia (B1221849) under appropriate conditions could yield highly substituted pyrrole (B145914) derivatives. organic-chemistry.org
The following table summarizes potential transformations of this compound into other cyclic systems:
| Starting Furan Derivative | Reaction Type | Potential Products | Significance |
| This compound | Diels-Alder Cycloaddition | Substituted Benzene and Cyclohexene Derivatives | Access to highly functionalized carbocycles. acs.org |
| This compound | Hydrolysis followed by Paal-Knorr type condensation | Substituted Pyrroles and Thiophenes | Versatile route to other five-membered heterocycles. wikipedia.orgorganic-chemistry.org |
Role in Biomass Valorization and the Development of Sustainable Chemical Building Blocks
The push towards a green and sustainable chemical industry has positioned biomass as a critical alternative to fossil fuels for the production of chemicals and materials. mdpi.com Furan derivatives, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. nih.govfrontiersin.orgencyclopedia.pubrsc.org These platform molecules can be converted into a wide range of value-added chemicals, including other furanic compounds. frontiersin.orgrsc.org
2-Methylfuran (B129897), a component of the target molecule's backbone, can be produced from biomass. mdpi.comnih.gov The acylation of such bio-derived furans represents a pathway to more complex chemical structures. mdpi.com While the direct synthesis of this compound from biomass has not been explicitly detailed, its structural motifs are consistent with the types of molecules accessible from biomass upgrading. The presence of carbonyl groups, for instance, is a common feature of many biomass-derived platform chemicals.
The transformation of biomass-derived furan compounds into polyols and other functionalized molecules is an area of intense research. mdpi.com The ketone functionalities in this compound could potentially be reduced to hydroxyl groups, yielding a furanic polyol. Such compounds are valuable monomers for the synthesis of sustainable polymers like polyesters and polyurethanes.
The table below illustrates the connection between biomass-derived furans and the potential for sustainable synthesis of compounds like the one under discussion.
| Biomass-Derived Furan | Key Transformations | Relevance to this compound |
| Furfural (from C5 sugars) | Hydrogenation, Acylation | Precursor to the 2-methylfuran core and introduction of acyl groups. mdpi.com |
| 5-Hydroxymethylfurfural (HMF) (from C6 sugars) | Oxidation, Reduction, Acylation | Source of furan rings with carbonyl and methyl functionalities. nih.gov |
| 2-Methylfuran | Friedel-Crafts Acylation | Direct pathway to introduce acyl groups onto a bio-derived furan. mdpi.com |
Integration into Cascade and Domino Reactions for the Synthesis of Diverse Polysubstituted Organic Molecules
Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. acs.org These reactions are prized for their atom economy, reduced waste generation, and ability to rapidly build molecular complexity. Furan derivatives are excellent substrates for various cascade reactions.
The structure of this compound, with its multiple reactive sites, is well-suited for participating in such sequences. For example, a cascade reaction could be initiated at one of the ketone functionalities, leading to an intermediate that then triggers a transformation involving the furan ring or the other ketone. A palladium-catalyzed cascade involving oxy-palladation of an alkyne followed by insertion of an alkene has been used to create polysubstituted furan derivatives. While this specific methodology applies to the synthesis of furans, it highlights the potential for furanoids to participate in complex, metal-catalyzed sequences.
A hypothetical cascade reaction involving this compound could involve an initial condensation at one of the carbonyl groups, followed by an intramolecular cyclization or rearrangement that engages the furan ring. The presence of both an aryl ketone (benzoyl) and a methyl ketone (acetyl) offers the potential for chemoselective reactions, further expanding the possibilities for designing intricate cascade sequences.
The following table outlines a conceptual cascade reaction involving the target furan.
| Initiating Reaction | Subsequent Steps in Cascade | Potential Final Product |
| Selective condensation at the acetyl group | Intramolecular cyclization onto the furan ring, followed by rearrangement | Fused heterocyclic or polycyclic aromatic systems |
| Michael addition to an activated alkene | Intramolecular aldol (B89426) condensation involving a ketone and the furan ring | Complex carbocyclic or heterocyclic structures |
Future Research Directions and Unexplored Avenues for 1 5 Benzoyl 2 Methylfuran 3 Yl Ethanone Research
Development of Novel and Environmentally Benign Synthetic Pathways
The conventional synthesis of 1-(5-Benzoyl-2-methylfuran-3-YL)ethanone typically involves sequential Friedel-Crafts acylation reactions on 2-methylfuran (B129897). This method, while effective, often relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generate significant chemical waste and can be difficult to handle. Future research should prioritize the development of greener and more atom-economical synthetic routes.
Key areas for exploration include:
Heterogeneous Catalysis: Investigating the use of solid acid catalysts, such as zeolites or ion-exchange resins like Amberlyst-15, could offer a recyclable and more environmentally friendly alternative to traditional Lewis acids. researchgate.net These catalysts have shown success in the synthesis of other furan (B31954) derivatives and could be adapted for the acylation of 2-methylfuran. researchgate.net
Cascade Reactions: Designing one-pot cascade reactions that combine multiple synthetic steps without isolating intermediates could significantly improve efficiency. researchgate.net Research into catalyzed cascade processes starting from biomass-derived platform chemicals could provide a sustainable pathway to complex furan structures. researchgate.netmdpi.com
Biocatalysis: Exploring enzymatic transformations offers a highly selective and green approach. While not yet applied to this specific molecule, the use of natural metabolism to produce C6-furanic cores suggests the potential for biocatalytic methods in the synthesis of functionalized furan derivatives. mdpi.com
| Pathway | Advantages | Research Focus |
|---|---|---|
| Conventional Friedel-Crafts | Established, effective | Process optimization, waste reduction |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Development of robust solid acid catalysts |
| Cascade Reactions | High atom economy, process efficiency | Design of multi-step one-pot syntheses |
| Biocatalysis | High selectivity, green conditions | Enzyme screening and engineering |
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The furan ring is a versatile synthon, capable of acting as a diene in cycloaddition reactions, undergoing dearomatization, or experiencing oxidative ring-opening. acs.org The reactivity of this compound, with its distinct ketone functionalities and substituted furan core, is ripe for exploration.
Future studies could focus on:
Selective Transformations: Developing methods to selectively target one of the two carbonyl groups (acetyl and benzoyl) or the furan ring itself. This would enable the creation of a diverse range of derivatives from a single starting material.
Diels-Alder Reactions: Investigating the participation of the furan core as a diene in Diels-Alder reactions. rsc.org The electron-withdrawing acyl groups are expected to influence the reactivity and selectivity of these cycloadditions, potentially leading to novel bicyclic structures that are otherwise difficult to access. Computational studies have been used to understand the reactivity and selectivity of such reactions involving furans. rsc.orgnih.govmanchester.ac.uk
Dearomatization and Ring-Opening: Exploring controlled dearomatization or oxidative ring-opening reactions. The furan ring is less aromatic than thiophene (B33073) or pyrrole (B145914), making it susceptible to such transformations under mild conditions, which could yield valuable acyclic or different heterocyclic structures. acs.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity Design
Computational chemistry offers powerful tools to predict and understand chemical phenomena, accelerating research and reducing experimental costs. Applying these methods to this compound can provide deep insights and guide synthetic efforts.
Future research avenues include:
Reactivity Prediction: Using Density Functional Theory (DFT) to model the molecule's electronic structure, identify the most reactive sites, and predict the outcomes of potential reactions. nih.gov This can help in designing experiments to explore unconventional reactivity patterns. nih.gov
Predictive Retrosynthesis: Employing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes. elsevier.com These platforms leverage vast reaction databases to identify innovative disconnections and pathways that may not be obvious to a human chemist. elsevier.com
Mechanism Elucidation: Simulating reaction mechanisms to understand the transition states and intermediates involved in known and novel transformations. nih.govmanchester.ac.uk This knowledge is crucial for optimizing reaction conditions to improve yields and selectivity.
The integration of AI with traditional computational methods is a growing trend that can significantly enhance the accuracy and efficiency of modeling and prediction for complex chemical systems. mdpi.comresearchgate.netnih.gov
Design of Analogs with Tailored Electronic and Steric Properties for Specific Synthetic Applications
Modifying the structure of this compound can lead to new compounds with fine-tuned properties for specific applications, such as in materials science or as specialized synthons. Furan-based compounds are of interest for applications in organic electronics due to their unique electronic properties. ntu.edu.sgresearchgate.net
Future design strategies could involve:
Modifying Substituents: Systematically replacing the methyl, acetyl, and benzoyl groups with other functionalities. For example, introducing electron-donating or electron-withdrawing groups could alter the electronic properties (e.g., HOMO-LUMO gap) of the molecule, which is relevant for applications in organic semiconductors. nih.gov
Introducing Heteroatoms: Replacing the phenyl ring of the benzoyl group with other aromatic heterocycles to modulate steric hindrance and electronic character.
Creating Fused Systems: Developing synthetic routes to fuse additional rings onto the furan core, creating more rigid and extended π-systems. The regiochemistry of furan substitution is known to significantly impact the electronic and structural properties of such systems. nih.gov
By exploring these avenues, researchers can develop a family of analogs with tailored properties, expanding the utility of the core this compound structure for various synthetic and materials science applications.
| Compound Name | Molecular Formula | Role |
|---|---|---|
| This compound | C14H12O3 | Subject of article |
| 2-Methylfuran | C5H6O | Starting material |
| Aluminum chloride | AlCl3 | Lewis acid catalyst |
| Pyrrole | C4H5N | Comparison heterocycle |
| Thiophene | C4H4S | Comparison heterocycle |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Benzoyl-2-methylfuran-3-YL)ethanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves condensation reactions between furan derivatives and benzoyl precursors under reflux conditions. For example, analogous compounds like 1-(5-bromo-3-methylbenzofuran-2-yl)ethanone are synthesized using anhydrous ethanol as a solvent and piperidine as a catalyst, achieving yields up to 66% . Optimization strategies include:
- Catalyst selection : Piperidine or other organic bases enhance reaction rates.
- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
- Temperature control : Reflux conditions (100–120°C) balance reactivity and side-product formation.
- Purification : Column chromatography with hexane/ethyl acetate gradients ensures high purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for methyl (δ ~2.5 ppm), benzoyl carbonyl (δ ~190 ppm), and furan protons (δ ~6–8 ppm). Compare with structurally similar compounds like 1-(5-methylfuran-2-yl)ethanone .
- IR Spectroscopy : Confirm carbonyl stretches (1680–1700 cm<sup>-1</sup>) and furan ring vibrations (1570–1600 cm<sup>-1</sup>) .
- LC-MS : Use electrospray ionization (ESI) to detect [M+H]<sup>+</sup> ions and validate molecular weight .
- TLC : Monitor reaction progress using hexane:ethyl acetate (7:3) as the mobile phase .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Cytotoxicity assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cell viability in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC50 values .
- Antimicrobial testing : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Computational studies : Employ density functional theory (DFT) to model the electron density of the benzoyl carbonyl group. The electron-withdrawing furan ring may polarize the carbonyl, enhancing electrophilicity .
- Kinetic analysis : Track reaction rates with varying nucleophiles (e.g., amines, hydrazines) in polar solvents. Use <sup>13</sup>C NMR to monitor intermediate formation .
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
- Crystal growth : Use slow evaporation of saturated solutions in dichloromethane/hexane mixtures.
- Refinement with SHELXL : Apply full-matrix least-squares refinement to resolve disorder in the benzoyl or furan moieties. Validate with R-factors (<0.05) and electron density maps .
- Twinned data handling : For challenging crystals, use SHELXD for structure solution and SHELXPRO for macromolecular interface compatibility .
Q. How can contradictory biological activity data across studies be reconciled?
- Methodological Answer :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times in cytotoxicity studies .
- Metabolic stability testing : Evaluate compound degradation in cell culture media (e.g., via LC-MS) to differentiate intrinsic activity vs. artifact .
- Structural analogs : Compare activity trends with derivatives (e.g., halogenated or methoxy-substituted analogs) to identify pharmacophores .
Q. What strategies improve regioselectivity in functionalizing the furan ring?
- Methodological Answer :
- Directed ortho-metalation : Use lithiation reagents (e.g., LDA) with directing groups (e.g., methoxy) to install substituents at specific positions .
- Cross-coupling : Apply Suzuki-Miyaura reactions with aryl boronic acids and Pd catalysts to modify the 5-position benzoyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
